molecular formula C15H20FN3O4 B2926681 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid CAS No. 1692723-78-6

5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

Cat. No. B2926681
CAS RN: 1692723-78-6
M. Wt: 325.34
InChI Key: RXJNTVRXQKCIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34. The purity is usually 95%.
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Scientific Research Applications

Materials Science Application

A study by Chaitra et al. (2017) explored the application of Levofloxacin and its derivative in corrosion inhibition for mild steel in hydrochloric acid solution. The derivatives showed significant inhibition efficiency, increasing with concentration. This research demonstrates the compound's potential as an efficient, water-soluble corrosion inhibitor, opening avenues for its use in materials protection and maintenance.

Neuroscience and Pharmacology Application

Research by Kepe et al. (2006) utilized a related serotonin 1A (5-HT1A) receptor molecular imaging probe in conjunction with positron emission tomography (PET) to study receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in patients, correlating with clinical symptom severity. This highlights the compound's utility in developing imaging probes for diagnosing and understanding the progression of neurological conditions.

Antimicrobial Research

Kumar et al. (2008) discussed the synthesis and evaluation of spiro-piperidin-4-ones, targeting Mycobacterium tuberculosis. One derivative was identified as notably active, significantly more potent than standard treatments, indicating the compound's relevance in developing new antimycobacterial agents.

Serotonergic System Studies

In the realm of serotonergic system studies, Vacher et al. (1999) highlighted the synthesis of derivatives aimed at improving the oral bioavailability of 5-HT1A receptor agonists. The research emphasized the compound's potential in treating disorders related to the serotonergic system, such as depression, by enhancing oral activity and selectivity.

Mechanism of Action

Target of Action

The compound, 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid, is a versatile material with various scientific research applications. It is known to bind with high affinity to multiple receptors , making it a valuable tool for treatment and drug development.

Mode of Action

The compound interacts with its targets through a process known as electrophilic substitution . This process occurs readily due to the excessive π-electrons delocalization . The compound’s unique composition enables it to participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound affects various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its broad-spectrum biological activities . For instance, it has been reported to show inhibitory activity against influenza A .

properties

IUPAC Name

5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(13(20)21)8-10(16)9-17-12/h8-9H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNTVRXQKCIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.